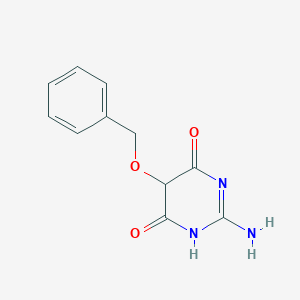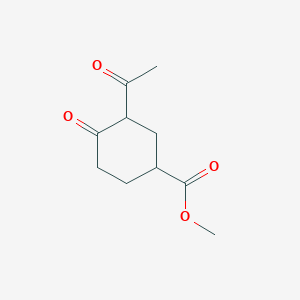![molecular formula C5H10ClNO3S B13074952 [Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H10ClNO3S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with ethyl(methyl)carbamate under controlled conditions. The reaction typically involves the use of a non-nucleophilic base to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the safety and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Sulfides: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying protein functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of [ethyl(methyl)carbamoyl]methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in biomolecules and synthetic compounds. The pathways involved include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the ethyl(methyl)carbamoyl group.
Ethanesulfonyl chloride: Similar in reactivity but has a different alkyl group.
Tosyl chloride: Similar in reactivity but has a toluene group instead of the methanesulfonyl group.
Uniqueness
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is unique due to the presence of both the ethyl(methyl)carbamoyl and methanesulfonyl groups, which provide distinct reactivity and functionalization capabilities. This makes it a versatile reagent in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C5H10ClNO3S |
|---|---|
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
2-[ethyl(methyl)amino]-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-3-7(2)5(8)4-11(6,9)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
WKQZEOFXFHRORR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)








